molecular formula C9H9N3O B11910845 n-Methyl-1h-indazole-5-carboxamide CAS No. 478829-35-5

n-Methyl-1h-indazole-5-carboxamide

Cat. No.: B11910845
CAS No.: 478829-35-5
M. Wt: 175.19 g/mol
InChI Key: CSTBSTICBFYTGJ-UHFFFAOYSA-N
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Description

N-Methyl-1h-indazole-5-carboxamide is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

478829-35-5

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-methyl-1H-indazole-5-carboxamide

InChI

InChI=1S/C9H9N3O/c1-10-9(13)6-2-3-8-7(4-6)5-11-12-8/h2-5H,1H3,(H,10,13)(H,11,12)

InChI Key

CSTBSTICBFYTGJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NN=C2

Origin of Product

United States

Significance of the Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. pnrjournal.com This designation is attributed to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. benthamdirect.comresearchgate.net The unique chemical properties and tautomeric forms of indazole make it a versatile scaffold for the synthesis of diverse derivatives. researchgate.net

Indazole-containing compounds have demonstrated a wide array of biological effects, including:

Anti-inflammatory nih.gov

Antitumor nih.gov

Antimicrobial and antifungal nih.govnih.gov

Anti-HIV nih.gov

Antiarrhythmic nih.gov

The therapeutic potential of the indazole nucleus is underscored by its presence in several marketed drugs and numerous investigational compounds. benthamdirect.comresearchgate.net For instance, niraparib (B1663559) is an anticancer drug, and pazopanib (B1684535) is a tyrosine kinase inhibitor, both featuring the indazole core. nih.gov The ability of the indazole scaffold to serve as a structural motif in various drug molecules highlights its importance in the ongoing quest for new therapeutic agents. pnrjournal.comnih.gov

Overview of N Methyl 1h Indazole 5 Carboxamide Research Trajectory

N-Methyl-1H-indazole-5-carboxamide, with the chemical formula C9H9N3O, has been a subject of specific academic inquiry, particularly in the context of enzyme inhibition. uni.lu Research has focused on its synthesis and evaluation as a potential therapeutic agent.

A notable area of investigation has been its role as a monoamine oxidase B (MAO-B) inhibitor. nih.gov A study published in 2014 described the discovery of indazole- and indole-carboxamides as highly potent and selective inhibitors of MAO-B. nih.gov Within this research, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was identified as one of the most potent derivatives, exhibiting subnanomolar inhibitory activity against human MAO-B. nih.gov

The synthesis of this compound and its analogs is typically achieved through standard synthetic procedures. nih.gov These methods often involve the coupling of a substituted indazole core with an appropriate amine, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency and selectivity of the compounds for their biological targets.

Historical Perspectives on Indazole 5 Carboxamide Derivatives in Bioactive Compound Development

General Synthetic Strategies for Indazole-5-carboxamide Scaffolds

The construction of the indazole-5-carboxamide framework can be achieved through various synthetic routes. A common approach involves the construction of the indazole ring from appropriately functionalized benzene (B151609) precursors, followed by the introduction or modification of the carboxamide group at the 5-position. researchgate.net

One strategy begins with the diazotization of o-toluidine (B26562) to form the indazole core. researchgate.net Another versatile method is the palladium-catalyzed cyanation of a 3-halogenoindazole, followed by reduction to the carboxamide. Heck coupling of a 3-halogenoindazole with an alkene and subsequent ozonolysis also provides a pathway to the desired carboxamide functionality. Additionally, aryne cycloaddition reactions with indazole derivatives, followed by functional group transformations, can be employed.

A notable synthesis of 1H-indazole-3-carboxamides involves the protection of the indazole nitrogen, for instance with a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl) group, followed by the introduction of a carboxyl group at the 3-position using n-butyl lithium and carbon dioxide. researchgate.net The resulting carboxylic acid can then be coupled with various amines to generate a library of carboxamide derivatives. researchgate.netderpharmachemica.com

More recent and efficient methods for constructing the indazole scaffold include metal-free and metal-promoted intramolecular C–N bond formations. nih.gov Silver-catalyzed intramolecular C-H amination has been shown to be an effective method for producing 3-substituted indazole motifs. nih.gov Furthermore, a photochemical strategy involving the N-demethylation and aromatic cyclization of N-methyl amines offers an environmentally friendly route to diverse 2H-indazole scaffolds. researchgate.net

N-Methylation and Regioselectivity in Indazole Core Functionalization

The N-alkylation of indazoles is a critical step in the synthesis of many biologically active compounds, but it often presents a challenge in controlling regioselectivity, as alkylation can occur at either the N-1 or N-2 position. nih.govresearchgate.net The outcome of the N-methylation of the indazole core is highly dependent on the reaction conditions and the nature of the substituents on the indazole ring. nih.govresearchgate.net

Generally, unselective alkylation occurs under basic conditions, yielding a mixture of N-1 and N-2 methylated products. researchgate.net However, the use of specific base and solvent combinations can significantly influence the regioselectivity. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving selective N-1 alkylation of indazoles, particularly those with substituents at the C-3 position like carboxymethyl, tert-butyl, and carboxamide groups. nih.gov

Conversely, acidic conditions tend to favor regioselective alkylation at the N-2 position. researchgate.net The nature of the alkylating agent also plays a crucial role. For example, methylation of 6-nitro-1H-indazole with methyl iodide can result in a mixture of N-1, N-2, and dimethylated products. researchgate.net

The electronic and steric effects of substituents on the indazole ring also exert a strong influence on the N-1/N-2 regioisomeric distribution. nih.gov For example, indazoles with electron-withdrawing groups like nitro or carboxylate at the C-7 position have shown excellent N-2 regioselectivity. nih.gov Density functional theory (DFT) calculations have been employed to understand the mechanisms driving this regioselectivity, suggesting that chelation and non-covalent interactions play a significant role. nih.gov

Approaches for Structural Diversification of N-Methyl-1H-indazole-5-carboxamide Derivatives

The structural diversification of this compound derivatives is crucial for exploring their structure-activity relationships and identifying new lead compounds. researchgate.net This is typically achieved by introducing a variety of substituents at different positions of the indazole core and the carboxamide nitrogen.

One primary method for diversification involves the coupling of the indazole-5-carboxylic acid with a wide range of primary and secondary amines to generate a library of N-substituted carboxamides. researchgate.netderpharmachemica.com This allows for the introduction of various alkyl, aryl, and heterocyclic moieties at the carboxamide nitrogen.

Further diversification can be achieved by modifying the indazole core itself. Functionalization at the 3-position is a common strategy, and can be accomplished through halogenation (iodination, bromination, chlorination), followed by metal-catalyzed cross-coupling reactions to introduce alkyl, alkenyl, aryl, and heteroaryl groups. chim.it Direct C-H functionalization reactions, such as those catalyzed by rhodium(III), provide an efficient route to N-aryl-2H-indazoles. acs.org

The synthesis of N-substituted pyrroles conjugated with 5- or 6-indazole moieties through a carboxamide linker is another example of structural diversification, leading to the discovery of novel lipoxygenase inhibitors. nih.gov Isosteric replacement of rings, such as substituting a naphthyl group with a quinoline (B57606) moiety, has also been employed to create new analogues with potentially improved properties. nih.gov

Below is an interactive table showcasing examples of diversification strategies:

Optimization of Synthetic Procedures and Overall Yields

For the N-alkylation of indazoles, a systematic screening of various conditions revealed that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) provides a highly regioselective and high-yielding protocol for the synthesis of N-1 alkylindazoles. nih.gov This optimized procedure has been shown to tolerate a wide variety of alkylating reagents, including primary alkyl halides and secondary alkyl tosylates. nih.gov

In the synthesis of indazole-3-carboxamides, the coupling reaction between the indazole-3-carboxylic acid and an amine is often facilitated by coupling agents like 1-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). derpharmachemica.com The purification of the final products is typically achieved by column chromatography. derpharmachemica.com

The development of one-pot multicomponent reactions represents a significant advancement in the efficient synthesis of indazole derivatives. For instance, a copper-catalyzed four-component reaction has been developed for the preparation of 2-oxazolidinones, which can be precursors to indazole-containing compounds. researchgate.net Similarly, a photocatalyst-free method for the synthesis of 1,2-dihydro-3H-indazol-3-one derivatives has been reported, proceeding at room temperature under a CO2 atmosphere. researchgate.net

The following interactive table provides examples of optimized reaction conditions:

Chemical Characterization Techniques for this compound Compounds

The unambiguous structural elucidation of this compound and its derivatives is accomplished using a combination of spectroscopic and spectrometric techniques. These methods are essential for confirming the identity, purity, and regiochemistry of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques for determining the chemical structure. mdpi.com The chemical shifts, coupling constants, and integration of proton signals in the 1H NMR spectrum provide information about the number and environment of protons. mdpi.comnih.gov 13C NMR spectroscopy is used to identify the carbon skeleton of the molecule. mdpi.comnih.gov Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly crucial for establishing the regiochemistry of N-substitution on the indazole ring. nih.govmdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds, confirming their molecular formula. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the carboxamide group. mdpi.comnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including the connectivity of atoms and the stereochemistry. researchgate.net It can reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Chromatographic Techniques: Techniques like Ultra-Performance Liquid Chromatography (UPLC) are used to separate and quantify the synthesized compounds, ensuring their purity. nih.gov

The following interactive table summarizes the key characterization data for a representative this compound derivative:

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of indazole-5-carboxamide have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the degradation of neurotransmitters.

Mechanisms of Reversible and Selective MAO-B Inhibition

Indazole- and indole-carboxamides have been identified as competitive and reversible inhibitors of MAO-B. acs.orgnih.gov This means they bind to the active site of the enzyme, preventing the substrate from binding, but can also be displaced from the binding site, allowing the enzyme to regain its function. Computational docking studies have provided insights into how these inhibitors interact with the enzyme's binding site, explaining their high potency despite their relatively small molecular size. acs.orgnih.gov The reversible nature of this inhibition is a key characteristic. Kinetic evaluations of some derivatives have confirmed a competitive mode of inhibition. nih.gov

Potency and Selectivity Profiles Against MAO-A and MAO-B Isoforms

Several this compound derivatives have shown remarkable potency and selectivity for MAO-B over its isoform, MAO-A. For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) exhibits an IC50 value of 0.386 nM for human MAO-B and is over 25,000-fold selective versus MAO-A. acs.orgnih.gov Another derivative, N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide (PSB-1434), combines high potency (IC50 human MAO-B 1.59 nM) with a selectivity of over 6,000-fold against MAO-A. acs.orgnih.gov The table below summarizes the inhibitory activities of selected indazole-5-carboxamide derivatives.

Table 1: MAO-B Inhibitory Activity of Selected Indazole-5-Carboxamide Derivatives

Compound Target IC50 (nM) Selectivity vs. MAO-A
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) Human MAO-B 0.386 >25,000-fold
N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410) Human MAO-B 0.227 >5700-fold
(E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine Human MAO-B 0.612 >16000-fold

Modulation of Other Biological Pathways

Beyond their effects on MAO-B, indazole-carboxamide derivatives have been investigated for their activity in other biological contexts, including cancer and inflammation.

Antineoplastic Activity of Indazole-Carboxamide Derivatives

The indazole scaffold is present in several FDA-approved small molecule anti-cancer drugs. rsc.org Research has shown that certain indazole derivatives possess potent antiproliferative activity against various cancer cell lines. rsc.org For example, one study identified a compound, referred to as 2f, that displayed significant growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org This compound was found to inhibit proliferation and colony formation in the 4T1 breast cancer cell line. rsc.org The mechanism of action appears to involve the induction of apoptosis, as evidenced by the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org Furthermore, it was observed to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in 4T1 cells. rsc.org

Enzymatic Inhibition beyond MAO (e.g., Kinases, IDO1, KasA)

Indazole derivatives have demonstrated inhibitory activity against a range of enzymes beyond MAO. Notably, they have been developed as potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.govnih.govnih.gov For instance, 1H-indazole-3-carboxamide derivatives have been identified as potential p21-activated kinase 1 (PAK1) inhibitors, with one compound exhibiting an IC50 of 9.8 nM and high selectivity. nih.gov These compounds have been shown to suppress the migration and invasion of cancer cells. nih.gov Other indazole derivatives have been investigated as inhibitors of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNKs 1/2) and receptor-interacting protein kinase 1 (RIPK1). nih.govgoogle.com

Antioxidant and Antimicrobial Properties of Related Indazole Derivatives

The indazole nucleus is a versatile heterocyclic framework found in compounds with a broad spectrum of biological activities, including antimicrobial and antioxidant properties. scilit.comorientjchem.orgnih.govresearchgate.netmdpi.com Various indazole derivatives have been synthesized and tested against different bacterial and fungal strains, with some showing moderate to good in vitro antimicrobial activities. orientjchem.orgresearchgate.net For example, a series of N-methyl-3-aryl indazoles were found to be active against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov Some 2H-indazole derivatives have shown activity against the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, as well as the yeasts Candida albicans and Candida glabrata. mdpi.com

Receptor Antagonism (e.g., Calcitonin Gene-Related Peptide Receptor)

A significant area of investigation for this compound derivatives has been their role as antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor. CGRP is a neuropeptide implicated in the pathophysiology of migraine headaches. nih.govresearchgate.net Antagonizing its receptor has emerged as a clinically validated and effective therapeutic strategy for the acute treatment of migraine. nih.govresearchgate.net

Several potent and selective CGRP receptor antagonists incorporating the 7-methyl-1H-indazol-5-yl moiety have been discovered. nih.govnih.gov For instance, (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, also known as BMS-742413, was identified as a highly potent CGRP receptor antagonist. nih.gov This compound exhibited excellent aqueous solubility and stability, making it a candidate for intranasal delivery for rapid onset of action in migraine treatment. nih.gov

Structural studies have provided insights into the binding of these indazole-containing antagonists to the CGRP receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). researchgate.netnih.gov The 7-methyl-1H-indazol-5-yl group has been observed to form a crucial hydrogen bond with the Asp71 residue in the RAMP1 side chain, anchoring the molecule in the binding pocket. nih.gov This interaction is a common feature among several CGRP antagonists, including zavegepant (B3321351) and HTL22562. nih.gov The discovery of these compounds underscores the importance of the this compound scaffold in the design of effective CGRP receptor antagonists for migraine therapy.

Below is a table of selected this compound derivatives and their activity at the CGRP receptor.

Compound Name/IdentifierReceptor TargetActivity
BMS-742413CGRP ReceptorPotent Antagonist
ZavegepantCGRP ReceptorHigh-affinity, selective antagonist
HTL22562CGRP ReceptorPotent Antagonist

Other Pharmacological Activities Associated with the Indazole Scaffold

The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets, leading to a wide range of pharmacological activities. nih.govresearchgate.net Beyond CGRP receptor antagonism, derivatives of indazole have been reported to possess analgesic, anti-inflammatory, anti-HIV protease, and neuroprotective properties. nih.govresearchgate.netnih.gov

Analgesic and Anti-inflammatory Activities:

Indazole derivatives have a well-documented history of analgesic and anti-inflammatory effects. researchgate.netnih.govresearchgate.net The commercially available anti-inflammatory drugs Bendazac and Benzydamine both feature the 1H-indazole core structure. researchgate.net Research has shown that indazole and its derivatives can attenuate inflammatory responses in various experimental models. nih.gov For example, in a study using a carrageenan-induced paw edema model in rats, indazole treatment significantly reduced inflammation in a dose-dependent manner. nih.gov The proposed mechanisms for these effects include the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and reactive oxygen species. nih.gov The analgesic properties are often linked to the anti-inflammatory actions, as seen in models of inflammatory pain. nih.gov

Anti-HIV Protease Activity:

The human immunodeficiency virus (HIV) protease is a critical enzyme for the replication of the virus, making it a key target for antiretroviral therapy. researchgate.netmdpi.com The indazole scaffold has been incorporated into molecules designed as HIV protease inhibitors. nih.govnih.govderpharmachemica.com Although detailed specifics on this compound itself as an HIV protease inhibitor are limited in the provided context, the broader class of indazole derivatives has shown promise. nih.govnih.gov The development of potent and selective inhibitors of this enzyme has been a major success of structure-assisted drug design. researchgate.net

Neuroprotectant Activities:

The potential for indazole-based compounds to exhibit neuroprotective effects is an emerging area of interest. Neurodegenerative diseases like Parkinson's disease involve the progressive loss of neurons. nih.gov One therapeutic strategy is the inhibition of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine (B1211576) and contributes to oxidative stress in the brain. nih.gov While the provided information does not directly link this compound to MAO-B inhibition, it highlights the potential of related heterocyclic structures in this therapeutic area. The diverse biological activities of the indazole scaffold suggest that derivatives could be developed to target pathways involved in neurodegeneration. researchgate.net

The following table summarizes the diverse pharmacological activities associated with the broader indazole scaffold.

Pharmacological ActivityExamples/Findings
Analgesic & Anti-inflammatoryBendazac and Benzydamine are marketed anti-inflammatory drugs. researchgate.net Indazole derivatives inhibit COX-2 and pro-inflammatory cytokines. nih.gov
Anti-HIV ProteaseIndazole derivatives have been investigated as inhibitors of HIV protease. nih.govnih.govderpharmachemica.com
NeuroprotectantRelated heterocyclic compounds are being explored as MAO-B inhibitors for neurodegenerative diseases. nih.gov

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Analyses of N Methyl 1h Indazole 5 Carboxamide Derivatives

Impact of Substituents on the Indazole and Carboxamide Moieties on Biological Efficacy

Modifications to both the indazole ring and the N-phenylcarboxamide portion of the molecule have profound effects on MAO-B inhibitory activity and selectivity over the MAO-A isoform.

Indazole Moiety Modifications: Methylation at the N1 position of the indazole ring generally leads to a significant increase in MAO-B potency and selectivity. nih.govtandfonline.com For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (a N1-methylated analogue) shows subnanomolar inhibitory activity against human MAO-B and over 25,000-fold selectivity against MAO-A. biomedfrontiers.orgnih.gov In contrast, methylation at the N2 position can result in dual MAO-A/B inhibitors, highlighting the critical role of the substitution position on the indazole ring for selectivity. researchgate.netnih.gov

Carboxamide Moiety Modifications: The substitution pattern on the N-phenyl ring is a major determinant of potency. Halogen substitutions, particularly at the 3 and 4 positions, are highly favorable.

Dichloro substitution : The N-(3,4-dichlorophenyl) substituent results in exceptionally potent MAO-B inhibitors. nih.gov

Difluoro substitution : The N-(3,4-difluorophenyl) group also confers high potency and selectivity, combined with superior physicochemical properties. nih.gov

Chloro-fluoro substitution : An N-(3-chloro-4-fluorophenyl) group leads to derivatives with subnanomolar potency for MAO-B and selectivity exceeding 15,000-fold against MAO-A. nih.gov

The replacement of the carboxamide linker with a methanimine (B1209239) spacer has also been explored, yielding another class of highly potent and selective MAO-B inhibitors. nih.gov

CompoundIndazole SubstitutionN-Phenyl SubstitutionhMAO-B IC₅₀ (nM)Selectivity vs. hMAO-A
N-(3,4-difluorophenyl)-1H-indazole-5-carboxamideN1-H3,4-difluoro1.59>6,000-fold nih.gov
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamideN1-methyl3,4-dichloro0.386>25,000-fold nih.gov
N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamideN1-methyl3-chloro, 4-fluoro0.662>15,000-fold nih.gov
N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamideN2-methyl3-chloro, 4-fluoro8.0870-fold nih.gov
(E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimineN1-H (Methanimine linker)3,4-dichloro0.612>16,000-fold nih.gov

Conformational Features and Tautomerism Influencing Biological Interactions

The three-dimensional structure and isomeric form of these inhibitors are critical for their interaction with MAO-B. Indazoles can exist in different tautomeric forms, primarily 1H- and 2H-tautomers, which significantly influences their physical, chemical, and biological properties. nih.gov The 1H-indazole tautomer is generally considered the more stable and predominant form. nih.gov

N1-Alkyl-substituted Isomers : These compounds are highly selective for MAO-B. The binding mode confirms that major interactions with hMAO-B are established via the flexible carbonyl group of the carboxamide linkage and the electron-donating N1 nitrogen of the indazole ring. researchgate.netnih.gov

N2-Alkyl-substituted Isomers : These isomers exhibit dual activity, inhibiting both MAO-A and MAO-B. researchgate.netnih.gov This change in selectivity, despite the small structural difference, underscores the importance of the nitrogen position in guiding the inhibitor's orientation within the distinct active sites of the two MAO isoforms.

Computational studies highlight that the indazole N2 atom and the carboxamide linker are crucial for establishing the correct conformation for high-affinity binding. nih.gov

Rational Design Principles for Optimized N-Methyl-1H-indazole-5-carboxamide Analogues

Based on extensive SAR and SSR analyses, a set of rational design principles has emerged for creating optimized this compound analogues with superior MAO-B inhibitory profiles.

Maintain the Core Scaffold : The 1H-indazole-5-carboxamide framework is the essential starting point for potent MAO-B inhibition. biomedfrontiers.org

N1-Alkylation for Selectivity : Introducing a small alkyl group, specifically a methyl group, at the N1 position of the indazole ring is a key strategy for maximizing potency and achieving high selectivity for MAO-B over MAO-A. tandfonline.comnih.gov This modification also tends to improve physicochemical properties like water solubility. nih.govtandfonline.com

Optimize N-Phenyl Substituents : The N-phenyl ring should be substituted with electron-withdrawing groups, particularly halogens at the 3- and 4-positions (e.g., 3,4-dichloro or 3-chloro-4-fluoro), to achieve subnanomolar potency. nih.govnih.gov

Consider Physicochemical Properties : Optimization should not only focus on potency but also on drug-like properties. Successful analogues combine high MAO-B activity with good water solubility and predicted brain permeability, which are crucial for developing CNS-active drugs. nih.gov The optimization of N-unsubstituted indazole-5-carboxamides has led to compounds with well-balanced physicochemical and in vitro ADME properties alongside remarkable hMAO-B activity. nih.gov

Leverage Computational Modeling : The use of combined X-ray crystallography and molecular modeling platforms is invaluable for understanding binding modes and predicting the affinity of new designs, guiding further lead optimization efforts. nih.govnih.govnih.gov

By adhering to these principles, researchers have successfully developed this compound derivatives that are highly potent, selective, reversible, and brain-penetrant MAO-B inhibitors, making them promising candidates for further investigation. tandfonline.comresearchgate.net

Advanced Computational and Theoretical Studies of N Methyl 1h Indazole 5 Carboxamide

Molecular Docking and Ligand-Enzyme Interaction Profiling

Molecular docking studies have been instrumental in understanding the interaction of N-Methyl-1H-indazole-5-carboxamide and its derivatives with various enzymes, particularly monoamine oxidase (MAO) isoforms. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and specificity.

Analysis of Binding Site Interactions with MAO Isoforms

Computational docking studies have elucidated the interactions between indazole-5-carboxamide derivatives and the binding sites of MAO-A and MAO-B. nih.gov For potent and selective MAO-B inhibitors like N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, docking models reveal that the indazole core and the carboxamide linker are key for interacting with the enzyme's active site. nih.govacs.org The binding pocket of human MAO-B has been shown to accommodate these inhibitors, and the interactions rationalize their high potency despite their relatively small molecular size. nih.govacs.orgbiomedfrontiers.org The N1-methyl group on the indazole ring has been identified as a crucial element for optimizing interactions within the MAO-B binding site. nih.gov

A key aspect of the interaction is the orientation of the inhibitor within the active site. The indazole moiety often engages in hydrophobic interactions with key amino acid residues, while the carboxamide group can form hydrogen bonds. The specific nature of these interactions dictates the inhibitor's affinity and selectivity for a particular MAO isoform.

Rationalization of Potency and Selectivity

The high potency and selectivity of certain this compound derivatives for MAO-B over MAO-A can be explained by the differences in the active site cavities of the two isoforms. Molecular docking studies have shown that the active site of MAO-B is more accommodating to the specific shape and substituent patterns of these inhibitors. nih.govacs.org For instance, the N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide exhibits over 25,000-fold selectivity for MAO-B. nih.govacs.orgbiomedfrontiers.org This remarkable selectivity is attributed to a precise fit within the hydrophobic pocket of MAO-B, a fit that is less favorable in the MAO-A active site.

The rational design of these inhibitors often involves modifying the substituents on the phenyl ring of the carboxamide and the indazole core to optimize these interactions. For example, the introduction of dichloro or difluoro substituents on the phenyl ring has been shown to significantly enhance potency and selectivity for MAO-B. nih.govacs.orgbiomedfrontiers.org

Interactive Data Table: MAO-B Inhibitory Activity of Indazole-5-carboxamide Derivatives

CompoundDerivativeIC50 (hMAO-B)Selectivity vs. hMAO-A
1N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide0.386 nM>25,000-fold
2N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide1.59 nM>6,000-fold
3(E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine0.612 nM>16,000-fold

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. MD simulations have been employed to study the stability of indazole derivatives within the binding sites of their target proteins. researchgate.net These simulations can confirm the binding modes predicted by docking and provide insights into the flexibility of both the ligand and the protein.

For instance, MD simulations of ligand-protein complexes have demonstrated consistent and robust binding of potent compounds within the target's binding sites. researchgate.net The stability of these complexes is often evaluated by analyzing parameters such as root-mean-square deviation (RMSD) and the number of hydrogen bonds formed over the simulation period.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on this compound are not extensively detailed in the provided results, the principles of QSAR are highly relevant to the optimization of this scaffold.

A 3D-QSAR model developed for a series of indazole derivatives as anticancer agents demonstrated a high predictive capability, with a cross-validation regression coefficient (q²) of 0.9132. researchgate.net This indicates that the model can reliably predict the anticancer activity of new indazole derivatives based on their structural features. Such models are invaluable for guiding the synthesis of new compounds with improved potency.

Quantum Chemical Calculations and Spectroscopic Correlation (e.g., Tautomeric Preference, Enthalpy of Formation)

Quantum chemical calculations are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. These methods can be used to determine various properties, including tautomeric preference and enthalpy of formation.

For indazoles, tautomerism is a key consideration, as they can exist in 1H and 2H forms. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to determine the relative stabilities of these tautomers. nih.govresearchgate.net Generally, the 1H-tautomer of indazole is found to be thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov The substituent at the N1 position, such as the methyl group in this compound, resolves this tautomeric ambiguity.

Quantum chemical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be correlated with experimental data to confirm the structure of the synthesized compounds. nih.gov Furthermore, the enthalpy of formation, a measure of the energy released or absorbed when a compound is formed from its constituent elements, can be calculated to assess the thermodynamic stability of the molecule. mdpi.com

Fragment-Based and Structure-Based Drug Design Strategies

The development of potent and selective inhibitors based on the this compound scaffold has been significantly advanced by fragment-based and structure-based drug design strategies.

Fragment-based drug design (FBDD) begins with the identification of small, low-affinity fragments that bind to the target protein. These fragments are then grown or linked together to create more potent lead compounds. The indazole scaffold itself can be considered a key fragment in the design of various inhibitors. nih.gov

Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein, often determined by X-ray crystallography, to design ligands that fit precisely into the binding site. acs.org The detailed understanding of the binding interactions of this compound derivatives with MAO-B, obtained through molecular docking and X-ray crystallography, has been crucial for the structure-based design of new and improved inhibitors. nih.govacs.org By observing how these molecules orient themselves in the active site, medicinal chemists can make rational modifications to enhance binding affinity and selectivity. For example, the discovery that the indazole's free NH group was not involved in hydrogen bonding in some derivatives led to the rational design of new analogues with improved properties. nih.gov

Preclinical Investigations and Translational Research Perspectives of N Methyl 1h Indazole 5 Carboxamide Analogues

In Vitro Biological Screening Methodologies

The initial phase of evaluating N-Methyl-1H-indazole-5-carboxamide analogues involves a battery of in vitro assays to determine their biological activity and target engagement. These methodologies are designed to be high-throughput and provide essential data on the potency and selectivity of the compounds.

Common in vitro screening methods include:

Enzyme Inhibition Assays: These assays are fundamental for compounds designed to target specific enzymes. For instance, analogues of this compound have been evaluated for their inhibitory activity against enzymes like monoamine oxidase B (MAO-B), which is a key target in the treatment of Parkinson's disease. researchgate.netnih.gov These assays typically measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide demonstrated a potent IC50 value of 0.386 nM for human MAO-B. nih.gov Similarly, other analogues have been assessed against kinases like p21-activated kinase 1 (PAK1) and phosphoinositide 3-kinase (PI3K), which are implicated in cancer progression. nih.gov

Receptor Binding Assays: For analogues intended to interact with specific receptors, radioligand binding assays are commonly employed. These assays determine the affinity of the compound for its target receptor by measuring its ability to displace a known radiolabeled ligand. This is particularly relevant for compounds targeting cannabinoid receptors (CB1/CB2), where analogues are screened for their binding affinities.

Cell-Based Assays: To understand the functional consequences of target engagement, cell-based assays are utilized. These can include measuring changes in intracellular signaling pathways, cell proliferation, or cell death. For instance, the anti-proliferative activity of this compound analogues has been evaluated in various cancer cell lines, such as breast cancer (4T1, MCF7), lung cancer (A549), and colon cancer (HT-29). researchgate.netnih.gov The results are often reported as the concentration that inhibits 50% of cell growth (GI50). nih.gov

Selectivity Profiling: A crucial aspect of in vitro screening is to assess the selectivity of the compounds. This involves testing the analogues against a panel of related and unrelated enzymes or receptors to ensure they are not acting on unintended targets, which could lead to off-target effects. For example, the selectivity of MAO-B inhibitors is determined by comparing their inhibitory activity against MAO-A. researchgate.netnih.gov

Below is a table summarizing the in vitro biological screening data for selected this compound analogues:

Interactive Data Table: In Vitro Biological Activity of this compound Analogues
Compound Target Assay Type Result (IC50/GI50) Cell Line/Enzyme Source
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide MAO-B Enzyme Inhibition 0.386 nM Human MAO-B
N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide MAO-B Enzyme Inhibition 0.662 nM Human MAO-B
Compound 30l PAK1 Enzyme Inhibition 9.8 nM PAK1
Compound H24 Androgen Receptor Cell Proliferation 7.73 µM LNCaP

In Vivo Models for Efficacy Assessment of this compound Analogues

Following promising in vitro results, the efficacy of this compound analogues is evaluated in relevant in vivo animal models. The choice of model depends on the therapeutic area for which the compound is being developed. frontiersin.orgnih.govjohnshopkins.edu

Key considerations for in vivo efficacy studies include:

Disease-Relevant Models: For neurodegenerative diseases like Parkinson's or Alzheimer's, rodent models that mimic aspects of the human disease are often used. frontiersin.orgnih.govjohnshopkins.eduoaepublish.comresearchgate.net These can be genetic models or models induced by neurotoxins. For cancer, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly employed to assess the anti-tumor activity of the compounds. researchgate.net For example, the anti-proliferative activity of some indazole derivatives was tested on the 4T1 breast cancer cell line. researchgate.net

Behavioral and Physiological Assessments: In models of neurological disorders, behavioral tests are used to assess improvements in motor function, cognition, or mood. nih.gov For instance, in a mouse model of cognitive disruption, an indole-5-carboxamide derivative was shown to reverse memory deficits. nih.gov In cancer models, tumor growth inhibition is the primary endpoint, measured by tumor volume and weight over time. researchgate.net

Target Engagement and Biomarker Analysis: In vivo studies also aim to confirm that the compound is reaching its intended target in the body and exerting the desired biological effect. This can be achieved by measuring downstream biomarkers. For example, in cancer studies, the expression levels of proteins involved in apoptosis, such as Bax and Bcl-2, can be analyzed in tumor tissue. researchgate.net

The table below provides examples of in vivo models used for assessing the efficacy of related compounds:

Interactive Data Table: In Vivo Efficacy Models
Compound Type Therapeutic Area Animal Model Key Assessment Parameters
Indole-5-carboxamide analogue Cognition Mice with MK-801 induced disruption Novel object recognition test
Indazole derivatives Cancer 4T1 breast cancer cell xenograft in mice Tumor growth inhibition, apoptosis markers (Bax, Bcl-2)

Preclinical Pharmacokinetic (PK) Profile Characterization and Metabolic Stability Considerations

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for its development. Preclinical PK studies for this compound analogues aim to predict their behavior in humans. researchgate.netresearchgate.netuj.edu.pl

Key aspects of preclinical PK and metabolic stability characterization include:

In Vitro Metabolic Stability: The metabolic stability of the compounds is initially assessed using in vitro systems such as liver microsomes or hepatocytes from different species (e.g., human, rat, mouse). researchgate.netuj.edu.plnih.govnih.govnih.gov These assays measure the rate at which the compound is metabolized by drug-metabolizing enzymes, providing an estimate of its half-life (T1/2) and intrinsic clearance. uj.edu.plnih.govnih.gov For example, some indazole derivatives have shown improved metabolic stability compared to lead compounds, with longer half-lives in mouse liver microsomes. nih.gov One study found that a specific derivative had a slow metabolic turnover of 46.0 ± 2.3% in the presence of both phase I and phase II metabolic cofactors. researchgate.net

Metabolite Identification: Identifying the major metabolites of a compound is crucial to understand its metabolic pathways and to assess whether any of the metabolites are active or potentially toxic. nih.gov This is typically done using techniques like high-resolution mass spectrometry after incubating the compound with liver microsomes. nih.gov For indazole carboxamide synthetic cannabinoids, major biotransformations observed include hydroxylation and ester hydrolysis. nih.gov

In Vivo Pharmacokinetic Studies: Following in vitro characterization, in vivo PK studies are conducted in animal models (typically rodents) to determine key parameters such as bioavailability, plasma concentration-time profiles, clearance, and volume of distribution. researchgate.net

The following table summarizes key pharmacokinetic parameters and metabolic stability data:

Interactive Data Table: Preclinical Pharmacokinetic and Metabolic Stability Data
Compound/Analogue In Vitro System Parameter Result
Indole derivative (UT-155) Mouse Liver Microsomes Half-life (T1/2) 12.35 min
3-methyl-5-fluoro indazole derivative (35g) Mouse Liver Microsomes Half-life (T1/2) 23.66 min
Indazole derivative (31a) Liver Microsomes (Phase I + II cofactors) Metabolic Turnover 46.0 ± 2.3%
N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide (13a) In vitro prediction BBB Penetration Predicted to cross

Blood-Brain Barrier Penetration Studies for Central Nervous System Applications

For this compound analogues being developed for CNS disorders, the ability to cross the blood-brain barrier (BBB) is a primary requirement. researchgate.netresearchgate.net The BBB is a highly selective barrier that protects the brain, and many potential drugs fail to reach their CNS targets due to poor penetration. researchgate.netnih.govmdpi.com

Methods to assess BBB penetration include:

In Vitro BBB Models: The initial assessment of BBB permeability is often done using in vitro models. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a high-throughput method that predicts passive diffusion across the BBB. researchgate.netresearchgate.netnih.govnih.gov More complex models use co-cultures of brain endothelial cells, pericytes, and astrocytes to better mimic the in vivo environment. nih.gov

In Vivo Brain Penetration Studies: In vivo studies in animals are the gold standard for determining BBB penetration. These studies involve administering the compound and then measuring its concentration in both the blood and the brain tissue at various time points. nih.gov The brain-to-plasma concentration ratio (Kp) is a key parameter used to quantify the extent of BBB penetration.

Physicochemical Properties and Molecular Descriptors: The ability of a compound to cross the BBB is influenced by its physicochemical properties. Key factors include lipophilicity (logP), molecular weight, polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. mdpi.com Computational models can predict these properties and estimate the likelihood of BBB penetration. mdpi.com Generally, compounds with high lipophilicity, low molecular weight, and low polar surface area are more likely to cross the BBB via passive diffusion. nih.govmdpi.com

Research has shown that certain N-substituted indazole-5-carboxamides have been predicted to cross the BBB in vitro, making them promising candidates for CNS applications. researchgate.net

Conclusion and Future Directions in N Methyl 1h Indazole 5 Carboxamide Research

Summary of Key Research Findings and Contributions

Research into indazole carboxamides has established them as a versatile class of compounds with a wide range of pharmacological activities. nih.govpnrjournal.com A primary contribution of this research has been the identification of their potential as potent enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways. nih.gov The indazole core is a key feature in several commercially available anticancer drugs, including Axitinib, Niraparib (B1663559), and Pazopanib (B1684535), which function as kinase inhibitors. rsc.org

Derivatives of the 1H-indazole-3-carboxamide scaffold have been investigated for their inhibitory effects on various kinases, such as:

Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is crucial for cell growth and survival, and its over-activation is a characteristic of many cancers.

p21-Activated Kinase 1 (PAK1): As a recognized target in cancer therapy, PAK1 inhibition by indazole derivatives has been shown to suppress the migration and invasion of cancer cells.

Vascular Endothelial Growth Factor Receptor (VEGFR): Indazole-pyrimidine based derivatives have shown enhanced activity as VEGFR-2 inhibitors. nih.govmdpi.com

Beyond oncology, the 1H-indazole-3-carboxamide structure is prominent in a class of synthetic cannabinoids, acting as potent agonists for both CB1 and CB2 cannabinoid receptors. nih.gov This highlights the scaffold's adaptability in interacting with diverse biological targets. The versatility of the indazole ring system allows for extensive structural modifications, which has enabled researchers to explore its potential against a variety of diseases, including inflammatory conditions, bacterial and fungal infections, and HIV. nih.govnih.gov

Emerging Research Avenues and Therapeutic Potentials

The future of research into indazole carboxamides is branching into several promising directions. A significant emerging avenue is the development of multi-target kinase inhibitors. doi.org Compounds built on the indazole scaffold are being explored for their ability to simultaneously inhibit multiple kinases, such as VEGFR, PDGFR, and c-KIT, which could offer a more comprehensive approach to cancer treatment.

The therapeutic potential of indazole derivatives is being actively investigated in several key areas:

Oncology: There is ongoing development of indazole derivatives as inhibitors for a range of cancer-related targets, including Fibroblast Growth Factor Receptors (FGFR), Aurora kinases, and Pim kinases. nih.govnih.govresearchgate.net These compounds are being evaluated for the targeted treatment of lung, breast, colon, and prostate cancers. rsc.org

Neurodegenerative Diseases: The role of Monoamine Oxidase B (MAO-B) in the progression of Parkinson's disease has made it a key target. nih.gov Indazole-based analogues are being designed and evaluated as potent and selective MAO-B inhibitors, showing potential as leads for new Parkinson's therapies. nih.gov

Antimicrobial Agents: Researchers are exploring new indazole derivatives for their activity against various pathogens, including protozoa, bacteria, and yeasts. pnrjournal.com

The ability to synthesize a wide variety of indazole derivatives facilitates the exploration of their structure-activity relationships, which is crucial for optimizing their therapeutic effects and selectivity. nih.govresearchgate.net

Challenges and Opportunities in Indazole-Based Drug Development

Despite the significant potential of indazole-based compounds, their development is not without challenges. A major hurdle is achieving target selectivity. nih.gov Many kinase inhibitors, for example, can have off-target effects that lead to adverse side effects, which has been a reason for the failure of some drug candidates in clinical trials. nih.gov Another challenge is overcoming drug resistance, a common issue in cancer therapy. researchgate.net

However, these challenges are met with considerable opportunities. The chemical tractability of the indazole scaffold offers vast possibilities for structural modification to improve potency and selectivity. nih.govresearchgate.net There is a growing focus on developing mono-kinase inhibitors to reduce off-target effects. nih.gov

Furthermore, advancements in drug discovery technologies present new opportunities. The integration of artificial intelligence (AI)-driven design, high-throughput screening, and novel synthetic methods like flow synthesis can accelerate the identification and optimization of new indazole-based drug candidates. nih.gov Green chemistry approaches are also being increasingly adopted for the synthesis of indazole derivatives, offering more sustainable and efficient manufacturing processes. nih.govbenthamdirect.com The continued exploration of this versatile scaffold holds great promise for the development of novel therapeutics for a wide range of diseases. nih.govnih.gov

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-methyl-1H-indazole-5-carboxamide and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step routes starting from indazole scaffolds. For example, ester derivatives like methyl 1H-indazole-5-carboxylate (C₉H₈N₂O₂, MW 176.17 g/mol) are synthesized via nucleophilic substitution or esterification under acidic/basic conditions . Conversion to the carboxamide derivative may involve aminolysis using methylamine or hydrazine, with reaction conditions optimized for yield and purity. Substitution reactions (e.g., using alkyl halides or dimethyl sulfate) are critical for introducing the N-methyl group . Key reagents include lithium aluminum hydride for reductions and hydrogen peroxide for oxidations .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Structural confirmation requires:
  • NMR spectroscopy (¹H/¹³C) to resolve aromatic protons and methyl groups.
  • Mass spectrometry (MS) to verify molecular weight (e.g., observed m/z = 190.20 for ethyl 1H-indazole-5-carboxylate analogs) .
  • Infrared (IR) spectroscopy to identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and N-H bending modes .
    Purity is assessed via HPLC with UV detection, often using C18 columns and acetonitrile/water gradients .

Q. What biological activities have been reported for indazole-5-carboxamide derivatives?

  • Methodological Answer : Indazole derivatives exhibit diverse bioactivities:
  • Anticancer : Methyl 1H-indazole-5-carboxylate analogs inhibit kinase pathways (e.g., JAK/STAT) in cell-based assays .
  • Antimicrobial : Hydrazide derivatives (e.g., 1-methyl-1H-indazole-3-carboxylic acid hydrazide) show activity against E. coli and S. aureus via disruption of membrane integrity .
  • Biochemical modulation : Carboxamide groups enhance solubility and target binding in enzyme inhibition studies (e.g., COX-2) .

Advanced Research Questions

Q. How can synthetic routes for N-methyl-1H-indazole-5-carboxamide be optimized to improve yield and scalability?

  • Methodological Answer :
  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24h to 4h) and improves yields by 15–20% via enhanced mixing and cavitation effects .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in substitution reactions, while anhydrous ether minimizes side products in reductions .
  • Catalytic systems : Palladium catalysts (e.g., Pd/C) enable selective N-methylation under hydrogen atmospheres .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar indazole derivatives?

  • Methodological Answer :
  • 2D NMR techniques : Use COSY and HSQC to assign overlapping aromatic protons and confirm substitution patterns .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 5- vs. 6-carboxamide isomers) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Q. What strategies are effective for studying structure-activity relationships (SAR) of N-methyl-1H-indazole-5-carboxamide analogs?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to assess potency changes .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like EGFR or PARP .
  • Metabolic stability assays : Incubate analogs with liver microsomes (e.g., human CYP450 isoforms) to correlate structural modifications (e.g., fluorination) with half-life improvements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.